molecular formula C14H18N2 B13521720 1-methyl-4-(piperidin-4-yl)-1H-indole

1-methyl-4-(piperidin-4-yl)-1H-indole

Cat. No.: B13521720
M. Wt: 214.31 g/mol
InChI Key: WUANPRJPJZTAJZ-UHFFFAOYSA-N
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Description

1-Methyl-4-(piperidin-4-yl)-1H-indole is a chemical compound with a unique structure that combines an indole ring with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-(piperidin-4-yl)-1H-indole typically involves the reaction of 1-methylindole with 4-piperidone under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide and a solvent like dichloromethane. The mixture is then subjected to reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(piperidin-4-yl)-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 1-methyl-4-(piperidin-4-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors, while the piperidine moiety may enhance binding affinity and specificity. These interactions can modulate biological processes, making the compound valuable for therapeutic applications .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-4-(piperidin-4-yl)-1H-indole is unique due to its combination of an indole ring and a piperidine moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications and interactions that are not possible with other similar compounds .

Properties

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

1-methyl-4-piperidin-4-ylindole

InChI

InChI=1S/C14H18N2/c1-16-10-7-13-12(3-2-4-14(13)16)11-5-8-15-9-6-11/h2-4,7,10-11,15H,5-6,8-9H2,1H3

InChI Key

WUANPRJPJZTAJZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C3CCNCC3

Origin of Product

United States

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